molecular formula C18H12BrFN4O B2559361 1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-16-1

1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2559361
CAS No.: 1326931-16-1
M. Wt: 399.223
InChI Key: CAUXKMKZCWHDKB-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolines, which are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 3,4-Disubstituted Pyrazolo[3,4-d]pyrimidine Nucleosides : Research on the synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides has been conducted. These compounds were synthesized and tested for their in vitro activity against viruses, tumor cells, and parasites such as Leishmania tropica. Among the synthesized nucleosides, some showed significant antiviral and antitumor activity, demonstrating the potential of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Cottam et al., 1984).

  • Antimicrobial Applications : A study focused on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish and printing ink. These compounds exhibited very good antimicrobial effects, highlighting their potential in surface coatings and materials science to prevent microbial growth (El‐Wahab et al., 2015).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies provide insight into the structure-activity relationships of these compounds, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).

  • Inhibitors of Phosphodiesterase 1 : The discovery and development of selective inhibitors of phosphodiesterase 1 (PDE1), based on the pyrazolo[3,4-d]pyrimidinone scaffold, have been reported. These inhibitors are being considered for the treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, showcasing the versatility and potential therapeutic applications of pyrazolo[3,4-d]pyrimidinone derivatives (Li et al., 2016).

Biochemical Analysis

Biochemical Properties

1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to downstream effects on various signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of target proteins, thereby modulating various cellular processes. Additionally, it can influence gene expression by interacting with transcription factors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. These studies highlight the importance of dosage optimization for potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive. These metabolic processes can affect the overall efficacy and safety of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Additionally, its localization within tissues can influence its activity and accumulation, affecting its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment .

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4O/c19-13-3-7-15(8-4-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-1-5-14(20)6-2-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUXKMKZCWHDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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